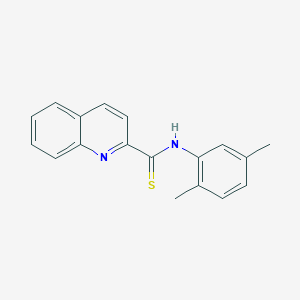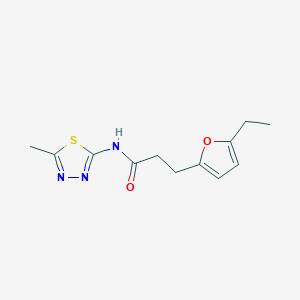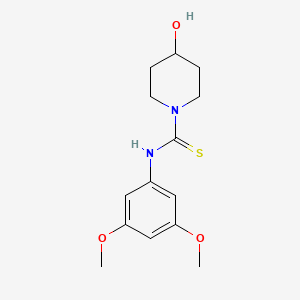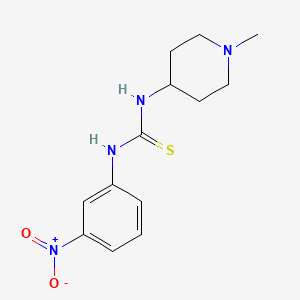![molecular formula C16H13F3N2O3 B5710601 4-{[({[2-(trifluoromethyl)phenyl]amino}carbonyl)amino]methyl}benzoic acid](/img/structure/B5710601.png)
4-{[({[2-(trifluoromethyl)phenyl]amino}carbonyl)amino]methyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[({[2-(trifluoromethyl)phenyl]amino}carbonyl)amino]methyl}benzoic acid, commonly known as TFB-TMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFB-TMA is a member of the benzoic acid family and is often used as a reference compound in drug discovery studies. In
Mécanisme D'action
TFB-TMA exerts its therapeutic effects by inhibiting the activity of certain enzymes and pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in inflammation. TFB-TMA has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in cancer progression. Moreover, TFB-TMA has been found to inhibit the replication of viruses by targeting viral proteases and polymerases.
Biochemical and Physiological Effects:
TFB-TMA has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). TFB-TMA has also been found to induce apoptosis in cancer cells by activating caspases. Moreover, TFB-TMA has been found to inhibit the replication of viruses by disrupting viral protein synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
TFB-TMA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. TFB-TMA is also commercially available, making it easily accessible for researchers. However, TFB-TMA has some limitations for lab experiments. It has a low solubility in water, which can limit its use in certain experiments. Moreover, TFB-TMA can exhibit cytotoxic effects at high concentrations, which can limit its use in certain cell-based assays.
Orientations Futures
There are several future directions for TFB-TMA research. One potential direction is to explore its potential as an anti-inflammatory agent. TFB-TMA has been shown to inhibit the activity of COX-2 and LOX, which are enzymes involved in inflammation. Moreover, TFB-TMA has been shown to reduce the production of inflammatory cytokines. Another potential direction is to explore its potential as an anti-cancer agent. TFB-TMA has been shown to induce apoptosis in cancer cells by activating caspases. Moreover, TFB-TMA has been shown to inhibit the activity of HDACs, which are enzymes involved in cancer progression. Finally, another potential direction is to explore its potential as an anti-viral agent. TFB-TMA has been shown to inhibit the replication of the hepatitis C virus and the influenza virus by targeting viral proteases and polymerases.
Méthodes De Synthèse
TFB-TMA can be synthesized using a multistep process. The first step involves the synthesis of 2-(trifluoromethyl)aniline, which is then reacted with phosgene to produce 2-(trifluoromethyl)phenyl isocyanate. The isocyanate is then reacted with 4-aminomethylbenzoic acid to produce TFB-TMA. The purity of the final product can be confirmed by NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
TFB-TMA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. TFB-TMA has also been shown to inhibit the growth of cancer cells and induce apoptosis. Moreover, TFB-TMA has been found to inhibit the replication of the hepatitis C virus and the influenza virus. Due to its potential therapeutic applications, TFB-TMA is often used as a reference compound in drug discovery studies.
Propriétés
IUPAC Name |
4-[[[2-(trifluoromethyl)phenyl]carbamoylamino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3/c17-16(18,19)12-3-1-2-4-13(12)21-15(24)20-9-10-5-7-11(8-6-10)14(22)23/h1-8H,9H2,(H,22,23)(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOYPXQQBVOFNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[({[2-(Trifluoromethyl)phenyl]carbamoyl}amino)methyl]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide](/img/structure/B5710528.png)
![2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide](/img/structure/B5710535.png)

![2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5710563.png)



![N-[4-(dimethylamino)phenyl]-3-nitrobenzamide](/img/structure/B5710590.png)
![3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5710595.png)
![2-{[(4-ethoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5710603.png)

![4-[(3-bromo-4,5-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5710639.png)